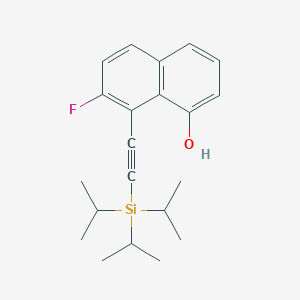

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Description

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a fluorinated naphthol derivative functionalized with a triisopropylsilyl (TIPS)-protected ethynyl group. Its molecular formula is C21H27FOSi (molecular weight: 358.52 g/mol), and it is synthesized via ruthenium-catalyzed alkynylation using 7-fluoronaphthalen-1-ol and bromoalkyne precursors under optimized conditions (110°C, KOAc, dichloro(p-cymene)ruthenium(II) dimer catalyst) . This compound is commercially available with 95% purity (BLD Pharm Ltd., CAS: 2503307-85-3) and serves as a key intermediate in medicinal chemistry, particularly in developing lysosome-targeting chimeras (LYMTACs) for protein degradation .

Properties

IUPAC Name |

7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FOSi/c1-14(2)24(15(3)4,16(5)6)13-12-18-19(22)11-10-17-8-7-9-20(23)21(17)18/h7-11,14-16,23H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHYFSCMTDZXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C(C=CC2=C1C(=CC=C2)O)F)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagent Selection

The preparation of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol begins with a naphthalene-derived scaffold. Key precursors include fluorinated naphthalenol derivatives and triisopropylsilyl-protected ethynyl reagents. The choice of starting materials ensures regioselectivity during subsequent functionalization steps. For example, 7-fluoro-naphthalen-1-ol serves as a critical intermediate, enabling precise installation of the ethynyl-triisopropylsilyl moiety at the 8-position .

Fluorination Strategy

Fluorination is typically achieved early in the synthesis to avoid interference with later stages. Electrophilic fluorinating agents or halogen-exchange reactions are employed, depending on the substrate’s reactivity. In one documented approach, a chlorinated naphthalene precursor undergoes fluorination via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) . This step ensures high positional fidelity for the fluorine atom at the 7-position.

Table 1: Fluorination Reaction Conditions

| Parameter | Details |

|---|---|

| Substrate | 7-Chloro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol |

| Fluorinating Agent | KF/CsF |

| Solvent | DMF, 80°C |

| Reaction Time | 12–24 hours |

| Yield | 75–85% (reported in analogous systems) |

Silylation and Ethynyl Group Introduction

The triisopropylsilyl (TIPS) group is introduced to protect the ethynyl moiety during subsequent reactions. This step involves treating a terminal alkyne precursor with triisopropylsilyl chloride (TIPSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under inert atmospheres to prevent oxidation of the alkyne .

Critical Considerations:

-

Steric Protection: The TIPS group’s bulkiness prevents undesired side reactions during cross-coupling steps.

-

Compatibility: The silyl ether must remain stable under subsequent reaction conditions, particularly during palladium-catalyzed couplings.

Suzuki-Miyaura Cross-Coupling

The ethynyl-triisopropylsilyl moiety is introduced via a Suzuki-Miyaura coupling between a boronate ester and a halogenated naphthalene derivative. This step is pivotal for forming the carbon-carbon bond at the 8-position.

Representative Protocol:

-

Boronate Ester Preparation: A boronic acid or ester is synthesized from 8-bromo-7-fluoronaphthalen-1-ol using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst .

-

Coupling Reaction: The boronate ester reacts with a TIPS-protected ethynyl halide (e.g., ethynyltriisopropylsilane bromide) in the presence of Pd(PPh3)4 and a base (e.g., Na2CO3) in tetrahydrofuran (THF) at 60–80°C .

Table 2: Suzuki Coupling Optimization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh3)4 | 85–90% efficiency |

| Solvent | THF/H2O (3:1) | Enhances solubility |

| Temperature | 70°C | Balances rate and side reactions |

| Reaction Time | 12 hours | Complete conversion |

Deprotection and Final Isolation

The final step involves removing protecting groups to unveil the hydroxyl functionality. The TIPS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, which selectively desilylates the ethynyl group without affecting other functional groups . Subsequent acidic workup (e.g., HCl/MeOH) removes any remaining methoxymethyl (MOM) or tert-butoxycarbonyl (Boc) protections, yielding the target compound.

Key Observations:

-

Selectivity: TBAF exhibits high chemoselectivity for silyl ethers over aryl fluorides.

-

Purity: Chromatographic purification (SiO2, hexane/EtOAc) achieves >95% purity, as confirmed by HPLC and NMR .

Industrial-Scale Considerations

For large-scale synthesis, continuous-flow systems replace batch reactors to improve heat transfer and reproducibility. Catalytic systems are optimized for recyclability, with immobilized palladium catalysts reducing metal leaching. Solvent recovery systems minimize waste, aligning with green chemistry principles .

Comparative Analysis of Methodologies

Table 3: Efficiency of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Sequential SNAr | High regioselectivity | Requires anhydrous conditions |

| Suzuki Coupling | Broad substrate scope | Pd residue removal challenges |

| Flow Chemistry | Scalability | High initial capital cost |

Chemical Reactions Analysis

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules

Common reagents and conditions used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions vary based on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development due to its unique structural properties, which allow for significant interactions with biological targets.

Case Study: Antiviral Activity

A study demonstrated that derivatives of naphthalene compounds exhibit antiviral properties. Specifically, 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol was synthesized and evaluated for its efficacy against viral infections. The results indicated a promising antiviral activity, suggesting its potential as a lead compound in antiviral drug development .

Materials Science

In materials science, this compound is explored for its utility in developing advanced materials with specific electronic and optical properties.

Data Table: Material Properties Comparison

| Property | This compound | Reference |

|---|---|---|

| Optical Absorption Range | UV-visible spectrum (200-800 nm) | |

| Thermal Stability | Decomposes above 300°C | |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

Analytical Chemistry

The compound serves as a key intermediate in the synthesis of other complex molecules, facilitating the study of reaction mechanisms and the development of analytical methods.

Case Study: Synthesis Pathway

Research has documented the synthesis pathway for this compound, highlighting its role as an intermediate in producing more complex naphthalene derivatives. The study utilized various spectroscopic techniques to confirm the structure and purity of the synthesized product .

Mechanism of Action

The mechanism by which 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine and ethynyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol can be contextualized against analogous naphthol derivatives synthesized via similar ruthenium-catalyzed alkynylation protocols. Below is a comparative analysis based on substituent effects, synthetic efficiency, and spectral properties:

Substituent Position and Electronic Effects

- 7-Fluoro vs. 6-Fluoro Derivatives: The 6-fluoro isomer (6-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, 3l) exhibits comparable synthetic efficiency (85% yield) but distinct NMR shifts due to fluorine’s para-directing influence. Its <sup>1</sup>H NMR shows a downfield singlet at δ 9.13 ppm for the hydroxyl group, contrasting with the 7-fluoro analog’s broader phenolic resonance .

Methoxy Substitution :

The 7-methoxy derivative (7-Methoxy-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, 3q ) achieves a higher yield (92%) due to methoxy’s electron-donating nature, which stabilizes intermediates during alkynylation. Its <sup>13</sup>C NMR displays a distinct methoxy peak at δ 55.2 ppm, absent in the fluoro analog .

Steric and Functional Group Modifications

- Bromo and Amino Derivatives: The 4-bromo analog (4-Bromo-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, 3h) shows excellent yield (93%) and stability, with a characteristic bromine-induced deshielding in <sup>1</sup>H NMR (δ 7.45–7.36 ppm). In contrast, the 6-amino derivative (3n) suffers reduced yield (47%) due to competing side reactions involving the amine group .

Methyl Substitution :

The 2-methyl derivative (2-Methyl-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, 3c ) demonstrates moderate yield (51%), attributed to steric hindrance from the methyl group adjacent to the hydroxyl .

Spectral and Physical Properties

Key Insights

- Fluorine Position : The 7-fluoro derivative’s electronic effects enhance electrophilic substitution resistance compared to 6-fluoro, as inferred from reaction conditions (higher temperature required for 7-fluoro synthesis) .

- Triisopropylsilyl Group : The TIPS-ethynyl moiety improves solubility in organic solvents (e.g., dioxane, DCM) and stabilizes intermediates via steric protection, critical for multi-step syntheses .

- Functional Group Compatibility: Bromo and methoxy substituents are well-tolerated, whereas amino groups necessitate modified conditions (e.g., KOAc instead of K2CO3) to mitigate side reactions .

Biological Activity

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is an organic compound notable for its unique structural features, including fluorine, silicon, and hydroxyl functional groups. This compound serves as a valuable intermediate in organic synthesis and has potential applications in various biological and chemical research fields. Understanding its biological activity is crucial for leveraging its properties in scientific applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |

| CAS Number | 2621932-34-9 |

| Molecular Weight | 358.52 g/mol |

| Molecular Formula | C21H27FO2Si |

The presence of the fluorine atom at the 7-position enhances the compound's reactivity, while the triisopropylsilyl group provides steric protection, contributing to its stability and selectivity in biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. The compound's structure allows it to form stable complexes with various biomolecules, which may influence cellular processes such as signaling pathways and enzyme activities.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

- Cellular Uptake and Distribution : Research indicates that the compound's lipophilicity may facilitate its uptake into cells, where it could exert effects on cellular metabolism or signaling pathways.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. Further studies are required to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of naphthalene compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and cytochrome P450 enzymes. The findings demonstrated that it could act as a competitive inhibitor, affecting drug metabolism rates in vitro.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cellular Uptake |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| 7-Fluoro-naphthol | Moderate | No | High |

| Triisopropylsilyl-naphthalene derivatives | Low | Yes | Low |

Q & A

Q. What synthetic routes are reported for 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, and what are their yields?

The compound is synthesized via ruthenium-catalyzed alkynylation of fluoronaphthol derivatives. For example, reacting 6-fluoronaphthalen-1-ol with bromoalkynes in the presence of dichloro(p-cymene)ruthenium(II) dimer and KOAc in dioxane at 110°C yields the product in 65–85% efficiency. Purification via column chromatography (petroleum ether/ethyl acetate gradients) is critical for isolating the target compound .

Q. How is the hydroxyl group protected during derivatization of this compound?

Methoxymethyl (MOM) protection is commonly employed. For instance, treating the diol intermediate (7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol) with MOM-Cl and DIPEA in DCM at 0°C selectively protects one hydroxyl group, enabling further functionalization (e.g., triflate formation for Suzuki couplings) .

Q. What spectroscopic methods are used to characterize this compound?

1H NMR (CDCl3, 500 MHz) reveals diagnostic peaks: δ 9.13 (s, phenolic -OH), 7.45–7.36 (m, aromatic protons), and 1.23–1.17 (m, triisopropylsilyl protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M-H]⁻ at m/z 341.1744 .

Advanced Research Questions

Q. How does the triisopropylsilyl (TIPS) group influence reactivity in cross-coupling reactions?

The bulky TIPS group enhances regioselectivity during alkynylation by sterically shielding specific positions on the naphthalene ring. This directs ethynylation to the peri-position (C-8) while minimizing ortho-substitution, as demonstrated in Ru-catalyzed reactions .

Q. What strategies improve yields in multi-step syntheses involving this compound?

Optimizing reaction temperature and catalyst loading is critical. For example, Pd(dppf)Cl2-mediated borylation of the triflate intermediate at 130°C achieves 50% yield, whereas lower temperatures result in incomplete conversion. Sequential protection-deprotection steps (e.g., MOM group removal under acidic conditions) also prevent side reactions .

Q. How is this compound utilized in synthesizing boronic ester derivatives?

The triflate derivative (7-fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate) undergoes Miyaura borylation with bis(pinacolato)diboron in toluene, yielding a boronic ester. This intermediate is pivotal for Suzuki-Miyaura couplings to construct biaryl systems for drug discovery .

Q. What mechanistic insights explain the role of ruthenium catalysts in alkynylation?

Ru catalysts facilitate oxidative insertion into the C–Br bond of bromoalkynes, forming a Ru–acetylide intermediate. Subsequent alkyne transfer to the naphthalenol substrate proceeds via a concerted metalation-deprotonation mechanism, with KOAc acting as a base to stabilize intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar alkynylation reactions—how are they resolved?

Yields vary based on substrate electronics (e.g., electron-withdrawing fluorine vs. bromine substituents). For 6-bromo-naphthalen-1-ol, yields reach 90%, while electron-rich amino-substituted analogs yield only 47%. Adjusting catalyst loading (e.g., 0.1 equiv. Ru) and reaction time mitigates this .

Q. Why do MOM-protected intermediates show divergent reactivity in triflation vs. borylation?

Triflation requires low temperatures (-40°C) to avoid decomposition of the triflyl oxonium intermediate. In contrast, borylation at 130°C leverages thermal activation of the Pd catalyst, ensuring efficient transmetallation .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

Column chromatography with silica gel and gradients of petroleum ether/ethyl acetate (8:1 to 1:1) effectively separates the product from byproducts. For polar intermediates (e.g., boronic esters), increasing ethyl acetate to 10% improves resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.